molecular formula C27H27NO7 B12404388 eIF4A3-IN-14

eIF4A3-IN-14

カタログ番号: B12404388
分子量: 477.5 g/mol
InChIキー: LDWPQOSSUCBSKV-PXIJUOARSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of eIF4A3-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for small molecule inhibitors often involve:

    Formation of Core Structure: This step involves the construction of the core scaffold of the molecule using techniques such as cyclization or condensation reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s binding affinity and specificity. This may involve reactions such as alkylation, acylation, or halogenation.

    Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing.

化学反応の分析

Types of Reactions

eIF4A3-IN-14 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.

類似化合物との比較

Similar Compounds

    eIF4A1 Inhibitors: These compounds target eukaryotic initiation factor 4A-1 (eIF4A1), another member of the DEAD-box protein family, and have similar effects on RNA metabolism.

    eIF4A2 Inhibitors: These inhibitors target eukaryotic initiation factor 4A-2 (eIF4A2), which also plays a role in RNA splicing and translation initiation.

Uniqueness of eIF4A3-IN-14

This compound is unique in its specificity for eIF4A3, allowing for targeted inhibition of this particular protein without affecting other members of the DEAD-box family. This specificity reduces off-target effects and enhances the compound’s potential as a therapeutic agent .

特性

分子式

C27H27NO7

分子量

477.5 g/mol

IUPAC名

methyl (1R,2R,3S,3aR,8bS)-6-amino-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C27H27NO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,28H2,1-3H3/t21-,22-,24-,26+,27+/m1/s1

InChIキー

LDWPQOSSUCBSKV-PXIJUOARSA-N

異性体SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)N)O)O)C(=O)OC)C5=CC=CC=C5

正規SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)N)O)O)C(=O)OC)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。